REACTION_SMILES
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[Cl:10][c:11]1[n:12][cH:13][cH:14][c:15]([N+:17]([O-:18])=[O:19])[cH:16]1.[H-:8].[Na+:9].[SH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][n:7]1>>[S:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][n:7]1)[c:15]1[cH:14][cH:13][n:12][c:11]([Cl:10])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccnc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccccn1
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Name
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Type
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product
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Smiles
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Clc1cc(Sc2ccccn2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |